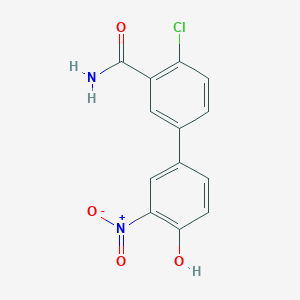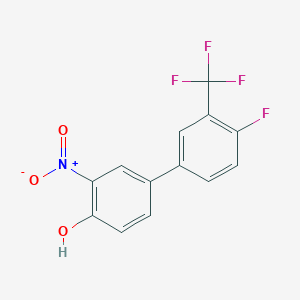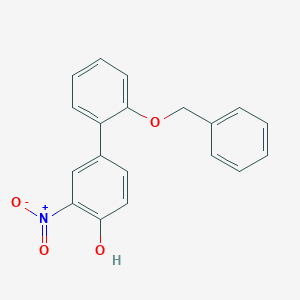
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% (2N4TP95) is a phenolic compound with a wide range of applications in the scientific and industrial fields. It is a colorless solid with a molecular weight of 224.09 g/mol and a melting point of 128-130 °C. The compound is often used as a reagent for the synthesis of other compounds, as well as for the development of new drugs, and for the preparation of polymers.
Wissenschaftliche Forschungsanwendungen
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has a wide range of applications in the scientific and industrial fields. It is used in the synthesis of polymers, as well as in the development of new drugs. It is also used in the synthesis of various organic compounds, including heterocyclic compounds, and as a reagent for the synthesis of other compounds.
Wirkmechanismus
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% works by reacting with the target molecule, forming a covalent bond. This bond is formed when the two molecules exchange electrons, resulting in a more stable product. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction.
Biochemical and Physiological Effects
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has been found to have a wide range of effects on biochemical and physiological processes. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase, and to act as an antioxidant. It has also been found to have anti-inflammatory and anti-cancer effects, as well as to have an effect on the regulation of gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is also relatively stable in solution. However, it is also highly toxic and can be hazardous if handled improperly. It is also important to note that the reaction is catalyzed by sulfuric acid, which can be dangerous if not handled properly.
Zukünftige Richtungen
The future of 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% is promising. It has a wide range of applications in the scientific and industrial fields, and its biochemical and physiological effects are being studied in greater detail. Additionally, its use in the synthesis of other compounds and in the development of new drugs is being explored. In the future, 2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% may also be used in the synthesis of materials for medical devices and in the development of new drugs. Additionally, its use in the synthesis of polymers and in the development of new drugs is being explored. Finally, its use in the development of new catalysts and in the synthesis of other compounds is also being studied.
Synthesemethoden
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol, 95% can be synthesized through a reaction of trifluoromethoxybenzene with nitric acid. This reaction is carried out in a closed system at a temperature of 40-50 °C. The reaction is catalyzed by sulfuric acid, which helps to speed up the reaction. After the reaction is complete, the product is extracted with ethyl acetate and then purified by recrystallization.
Eigenschaften
IUPAC Name |
2-nitro-4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)21-10-3-1-2-8(6-10)9-4-5-12(18)11(7-9)17(19)20/h1-7,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBCKENVGBBUSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686325 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-(3-trifluoromethoxyphenyl)phenol | |
CAS RN |
1261946-46-6 |
Source


|
| Record name | 3-Nitro-3'-(trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382962.png)





![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382998.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383019.png)



